The synthesis of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one can be achieved through various methods, primarily involving the reduction and functionalization of pteridine precursors. One common approach includes:
Technical parameters such as temperature, pressure, and reaction time are critical for optimizing yields and purity during synthesis.
The molecular structure of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one features a bicyclic arrangement with two fused rings containing nitrogen atoms. The key structural components include:
The compound exhibits a planar structure due to conjugation across the ring system, which may enhance its interaction with biological targets .
Chemical reactions involving 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one often focus on its reactivity as a nucleophile or electrophile:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one primarily involves its role as an inhibitor of specific kinases such as AKT (Protein Kinase B). The compound binds to the active site of these kinases, blocking substrate access and preventing phosphorylation events critical for cell survival and proliferation.
Studies indicate that modifications at various positions can significantly influence binding affinity and selectivity towards different kinase targets. This specificity is crucial for minimizing off-target effects in therapeutic applications .
The physical and chemical properties of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one include:
These properties are important for determining suitable conditions for storage and handling in laboratory settings.
The applications of 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one span various fields:
Research continues to explore its potential therapeutic uses and modifications that could enhance efficacy and reduce side effects .
The systematic name 7-Hydroxy-5-methyl-7,8-dihydropteridin-6-one follows the hierarchical nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocycle is pteridine, a fused bicyclic system comprising pyrazine and pyrimidine rings. The senior functional group is the ketone at position 6 (suffix: "-one"), while the hydroxy group at position 7 is assigned as a substituent (prefix: "hydroxy"). The saturated C7–C8 bond is indicated by "7,8-dihydro", and the methyl group at position 5 is cited as "5-methyl" [1] [4]. Locants prioritize the ketone (lower number: 6) over the alcohol (higher number: 7), and substituents are ordered alphabetically ("hydroxy" before "methyl").
Synonyms include:
Table 1: IUPAC Nomenclature Breakdown
Component | Assignment | Rule Applied |
---|---|---|
Parent Structure | Pteridin | Fused pyrimidine-pyrazine bicyclic ring |
Unsaturation | 7,8-Dihydro | Saturation at C7-C8 bond |
Principal Functional Group | -6-one | Ketone priority (suffix) over hydroxy (prefix) |
Substituents | 5-Methyl, 7-Hydroxy | Alphabetical order, lowest locants |
The compound has the molecular formula C₇H₉N₅O₂, confirmed by high-resolution mass spectrometry [5] [7]. This formula accounts for:
C7 is a chiral center due to its tetrahedral geometry with four distinct substituents:
While direct crystallographic data for 7-hydroxy-5-methyl-7,8-dihydropteridin-6-one is limited in the provided sources, insights can be extrapolated from structurally analogous pteridines. For example, Staphylococcus aureus HPPK (6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase) co-crystallizes with ligands in space group P2₁, with unit-cell parameters a = 36.8 Å, b = 76.6 Å, c = 51.5 Å, α = γ = 90°, β = 100.2° [2]. This orthorhombic system suggests pteridine derivatives favor dense, anisotropic packing.
Key crystallographic features expected for the title compound include:
Table 2: Hypothetical Crystallographic Parameters Based on Analogues
Parameter | Value | Basis |
---|---|---|
Space Group | P2₁ or P2₁/c | Common for chiral heterocycles with H-bonding networks |
Unit Cell (Å, °) | a = 10–15, b = 20–25, c = 7–10; β = 95–105° | Similar dihydropteridine derivatives |
Asymmetric Unit | 2–4 molecules | Molecular weight (179 g/mol) and packing efficiency |
H-bond Donors/Acceptors | 2 donors, 5 acceptors | N–H, O–H; ring N atoms, ketone O |
Tautomeric equilibria dominate the solution-phase behavior:
Lactam-Lactim Tautomerism
The 6-keto/7-hydroxy system undergoes prototropic shifts, favoring the lactam form (6-keto) over lactim (6-hydroxy) due to aromatic stabilization of the pyrimidinone ring. The equilibrium constant (Ktaut ≈ 104–105) favors the carbonyl form, analogous to 2-pyridone [8]. Nuclear magnetic resonance spectroscopy would show distinct 13C signals:
pH-Dependent Dynamics
Conformational Flexibility
The saturated C7–C8 bond permits pseudorotation, with two primary ring conformers:
Figure: Dominant Tautomeric and Conformational States
Lactam Tautomer (99%) Lactim Tautomer (<1%) O OH ║ │ 5 ──C─N════ 5 ──C═N─ │ ║ (pyrimidine) │ │ 7HO─C C8─H 7 ══C C8─H │ │ │ │ N ═══ C N ═══ C (pyrazine) (pyrazine)
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9